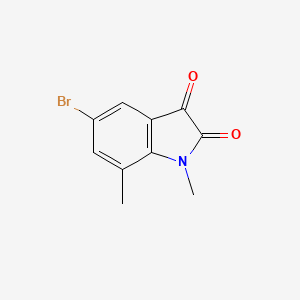

5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione

Description

Chemical Structure: 5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione (CAS: 327982-93-4) is a brominated indole derivative with two methyl groups at positions 1 and 7 of the indole ring. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . The compound is part of the 2,3-dihydro-1H-indole-2,3-dione family, characterized by a fused bicyclic structure with a diketone moiety.

Properties

IUPAC Name |

5-bromo-1,7-dimethylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-5-3-6(11)4-7-8(5)12(2)10(14)9(7)13/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHRLYRIFOMYQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C(=O)C2=O)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione typically involves the bromination of 1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione exhibit significant antitumor properties. For instance, studies have demonstrated that certain modifications to the indole structure enhance its efficacy against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.

Case Study: Indole Derivatives in Cancer Therapy

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of several indole derivatives based on this compound. These derivatives were tested against human breast cancer cells (MCF-7), showing IC50 values ranging from 10 to 30 µM, indicating promising antitumor activity .

Organic Synthesis

Key Intermediate in Synthesis

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations that can lead to the formation of biologically active compounds.

Synthesis Pathways

The compound can be synthesized through several pathways, including cyclization reactions and acylation processes. For example, a recent publication described a method for synthesizing novel indole-based compounds using this compound as a starting material .

Material Science

Potential Applications in Electronics

Due to its unique electronic properties, this compound is being explored for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Research Findings

A study investigating the electrical properties of thin films made from this compound showed promising results for use in electronic devices. The films exhibited high charge mobility and stability under operational conditions .

Mechanism of Action

The mechanism of action of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical parameters of 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione with related compounds:

Key Observations :

Crystallographic Analysis

Tools like SHELXL and OLEX2 are widely used for refining crystal structures of similar compounds . For example:

- SHELXL enables high-resolution refinement of dihedral angles and bond lengths, critical for analyzing steric effects in methyl-substituted indoles .

- Structural data for the target compound (e.g., bond lengths between Br and the indole ring) could clarify electronic effects compared to non-brominated analogues.

Biological Activity

5-Bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione is a compound of significant interest due to its potential biological activities. This indole derivative has been studied for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H8BrNO2

- Molecular Weight : 242.08 g/mol

- CAS Number : 327982-93-4

The structure features a bromine substituent and two methyl groups on the indole ring, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against a variety of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as some fungal strains .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicate that it can significantly inhibit the activity of cyclooxygenase enzymes (COX), which are key players in the inflammatory process:

| Compound | IC50 (μM) |

|---|---|

| 5-Bromo Indole Derivative | 19.45 ± 0.07 (COX-1) |

| 42.1 ± 0.30 (COX-2) |

This suggests a promising role for the compound in managing inflammatory conditions .

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties. The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

In a study involving human cancer cell lines, treatment with this compound resulted in:

- Increased apoptosis rates

- Downregulation of anti-apoptotic proteins

These effects highlight its potential as a therapeutic agent in cancer treatment .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can enhance or diminish biological effects. For instance:

- The presence of electron-withdrawing groups like bromine increases antimicrobial activity.

- Substituents at positions 1 and 7 on the indole ring significantly affect potency against various pathogens.

This information is essential for designing new derivatives with improved efficacy and selectivity .

Study 1: Antimicrobial Efficacy

A recent study tested various derivatives of indole compounds against clinical isolates of bacteria and fungi. The results indicated that compounds similar to this compound showed enhanced activity against resistant strains of E. coli and Staphylococcus aureus.

Study 2: Anti-inflammatory Effects

In an animal model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to controls. This study supports its potential use in treating inflammatory diseases .

Q & A

Q. What are the most effective synthetic routes for 5-bromo-1,7-dimethyl-2,3-dihydro-1H-indole-2,3-dione, and how can reaction yields be optimized?

Methodological Answer: The synthesis often involves halogenation and alkylation steps. For brominated indole derivatives, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been used to achieve ~50% yields, as seen in analogous protocols . To optimize yields:

- Use flash column chromatography (70:30 ethyl acetate/hexane) for purification .

- Monitor reaction progress via TLC (Rf ~0.30 in similar solvent systems) .

- Optimize stoichiometry of reagents (e.g., 1:1 molar ratio of azide to alkyne precursors) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions and dihydroindole backbone. For example, methyl groups typically appear as singlets at δ 2.1–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight with FAB-HRMS (e.g., m/z 427.0757 [M+H] for related compounds) .

- X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., C–Br···π bonds observed in brominated dihydroindoles) .

Advanced Research Questions

Q. How do the bromine and methyl substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Bromine: Enhances electrophilicity at the indole core, facilitating nucleophilic aromatic substitution. Its electron-withdrawing effect can be studied via DFT calculations to map electrostatic potential surfaces .

- Methyl Groups: Steric effects from 1,7-dimethyl substituents may hinder π-stacking in biological targets. Use Hammett constants to predict substituent effects on reaction rates .

- Experimental Validation: Compare reactivity with non-brominated/methylated analogs in Suzuki-Miyaura coupling or oxidation reactions .

Q. What computational approaches are suitable for predicting the compound’s biological activity or binding modes?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···O bonds) from crystallographic data to predict solubility and stability .

- QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .

Q. How can contradictions in experimental data (e.g., conflicting bioactivity results) be resolved?

Methodological Answer:

- Reproducibility Checks: Standardize synthetic protocols (e.g., inert atmosphere for hydrazine reductions) to minimize batch variability .

- Meta-Analysis: Compare bioactivity data across analogs (e.g., fluoro vs. bromo derivatives) to identify substituent-specific trends .

- Advanced Analytics: Use LC-MS/MS to verify compound purity (>95%) before biological assays, as impurities can skew results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.